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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of immunogenic

avenin peptides and their application in immunological studies, particularly in the context of

celiac disease research. The protocols outlined below are intended to facilitate the investigation

of T-cell responses to oat-derived peptides and to aid in the development of diagnostics and

therapeutics for gluten-related disorders.

Introduction
Avenins are proline- and glutamine-rich storage proteins found in oats, analogous to glutenins

and gliadins in wheat. While oats are often considered a safe alternative for individuals with

celiac disease, a subset of patients exhibit an immune response to specific avenin peptides.[1]

This response is mediated by CD4+ T-cells that recognize avenin epitopes presented by

specific Human Leukocyte Antigen (HLA) molecules, primarily HLA-DQ2.5.[1][2] Studying these

immunological responses requires the availability of high-purity, well-characterized synthetic

avenin peptides. This document details the necessary protocols for their synthesis and

subsequent use in key immunological assays.

Immunodominant Avenin Peptides
Several avenin peptides have been identified as immunodominant in celiac disease patients.

These peptides are recognized by T-cells and can trigger an inflammatory cascade. The
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primary avenin T-cell epitopes are homologous to barley and wheat T-cell epitopes.[3][4] Key

immunogenic avenin peptide sequences include:

Peptide Name Sequence Reference

DQ2.5-ave-1a PYPEQEEPF

DQ2.5-ave-1b PYPEQEQPF

DQ2.5-ave-1c PYPEQEQPI

DQ2.5-ave-2 PYPEQQPF

These peptides can be synthesized using solid-phase peptide synthesis (SPPS) for use in in

vitro and ex vivo immunological assays.

Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the immunological

response to avenin peptides in celiac disease patients.

Table 1: In Vivo IL-2 Release in Response to Avenin Challenge

Avenin Dose (g)
Percentage of Patients
with Elevated IL-2 (%)

Reference

0.1 10.3

0.5 13.8

1.0 20.7

4.0 24.1

Note: Data from a study involving 29 HLA-DQ2.5+ adult celiac disease patients undergoing a

single-bolus oat avenin challenge. Serum IL-2 levels were measured 4 hours post-challenge.

Table 2: T-Cell Proliferation in Response to Avenin Peptides
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Antigen T-Cell Line Origin
Stimulation Index
(SI)

Reference

TG2-treated Avenin
Biopsy from oat-

intolerant patient
>3

Avenin Peptides
Biopsy from oat-

intolerant patient
>3

PT-Avenin
Duodenal Biopsies

from Celiac Patients

No significant

response

Note: A Stimulation Index (SI) greater than 3 is generally considered a positive proliferative

response.PT-Avenin refers to peptic-tryptic digested avenin.

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Avenin Peptides (e.g., DQ2.5-ave-1c: PYPEQEQPI)
This protocol describes the manual synthesis of the immunodominant avenin peptide DQ2.5-

ave-1c (PYPEQEQPI) using Fmoc/tBu strategy.

Materials:

Rink Amide resin

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-

Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Cold diethyl ether

HPLC grade water and acetonitrile

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Dissolve 3-5 equivalents of the first Fmoc-protected amino acid (Fmoc-Ile-OH) and HBTU

in DMF.

Add 5-10 equivalents of DIPEA to the amino acid solution to activate it.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Monitor the coupling reaction using a ninhydrin test.

Wash the resin with DMF and DCM.

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent

amino acid in the sequence (Pro, Gln, Glu, Gln, Glu, Pro, Tyr, Pro).

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry under vacuum.

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide and wash with cold ether.

Purification and Analysis:

Dissolve the crude peptide in a water/acetonitrile mixture.

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: Peripheral Blood Mononuclear Cell (PBMC)
Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with synthetic

avenin peptides.

Materials:

Ficoll-Paque

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and

streptomycin

Human peripheral blood from HLA-DQ2.5+ celiac disease patients and healthy controls

Synthetic avenin peptides (e.g., DQ2.5-ave-1c)

Phytohemagglutinin (PHA) as a positive control

[³H]-thymidine

96-well round-bottom plates

Procedure:
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PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient

centrifugation.

Cell Culture:

Wash the isolated PBMCs with RPMI 1640 medium.

Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.

Assay Setup:

Plate 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well plate.

Add 100 µL of medium containing the synthetic avenin peptide at various concentrations

(e.g., 10, 25, 50 µg/mL).

Include a negative control (medium only) and a positive control (PHA, 5 µg/mL).

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

Proliferation Measurement:

Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a

liquid scintillation counter.

Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of

stimulated cultures divided by the mean CPM of unstimulated cultures. An SI > 3 is

considered a positive response.

Protocol 3: Enzyme-Linked Immunospot (ELISPOT)
Assay for IFN-γ Secretion
This assay quantifies the number of avenin-specific T-cells that secrete Interferon-gamma

(IFN-γ) upon stimulation.

Materials:
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Human IFN-γ ELISPOT kit (containing capture and detection antibodies)

PVDF-membrane 96-well plates

Synthetic avenin peptides

PBMCs from HLA-DQ2.5+ celiac disease patients and healthy controls

RPMI 1640 medium with 10% FBS

PHA as a positive control

Procedure:

Plate Coating: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.

Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours

at 37°C.

Cell Plating and Stimulation:

Add 2.5 x 10⁵ PBMCs in 100 µL of medium to each well.

Add 100 µL of medium containing the synthetic avenin peptide (final concentration e.g.,

10-20 µg/mL).

Include a negative control (medium only) and a positive control (PHA).

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Detection:

Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours

at room temperature.

Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour.

Wash the plate and add the substrate solution.
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Spot Development and Analysis:

Stop the reaction by washing with water once spots have developed.

Allow the plate to dry and count the spots using an automated ELISPOT reader.

Results are expressed as spot-forming cells (SFCs) per 10⁶ PBMCs.
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Caption: Workflow for avenin peptide synthesis and immunological testing.
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Caption: Avenin peptide-mediated T-cell activation pathway in celiac disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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